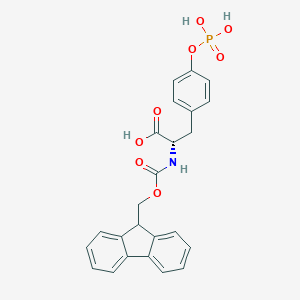

Fmoc-Tyr(H2PO3)-OH

Description

Protein Phosphorylation as a Key Post-Translational Modification

Following protein biosynthesis on ribosomes, polypeptide chains undergo various chemical changes known as post-translational modifications (PTMs). wikipedia.orggsconlinepress.com These modifications are crucial for expanding the functional diversity of the proteome, which is vastly more complex than what is encoded by the genome alone. thermofisher.com PTMs can involve the covalent addition of functional groups, proteolytic cleavage, or even the degradation of entire proteins. thermofisher.com They play a fundamental role in regulating nearly all aspects of cell biology, from protein structure and localization to interactions with other molecules like proteins, lipids, and nucleic acids. gsconlinepress.comthermofisher.com

Among the numerous types of PTMs, the reversible addition of a phosphate (B84403) group, or phosphorylation, is one of the most common and extensively studied. wikipedia.orgthermofisher.com This process, primarily occurring on serine, threonine, and tyrosine residues in eukaryotic proteins, acts as a molecular switch. thermofisher.comnews-medical.net The addition of a negatively charged phosphate group can induce significant conformational changes in a protein, thereby altering its function. news-medical.net This dynamic process is regulated by two main classes of enzymes: protein kinases, which catalyze the transfer of a phosphate group from ATP to the protein, and protein phosphatases, which remove it. wikipedia.orgcusabio.com This precise control allows phosphorylation to govern a multitude of cellular processes, including cell signaling, metabolism, and apoptosis. gsconlinepress.comthermofisher.com

Tyrosine Phosphorylation in Cellular Signal Transduction Pathways

While phosphorylation can occur on several amino acids, the phosphorylation of tyrosine residues holds a special significance in the signal transduction pathways of multicellular organisms. medsci.org It is a key mechanism for transmitting signals from the extracellular environment across the cell membrane to the cell's interior, ultimately influencing gene expression and cellular responses. wikipedia.orgnih.gov This signaling is mediated by protein tyrosine kinases (PTKs) and counter-regulated by protein tyrosine phosphatases (PTPs). wikipedia.orgpnas.org The balance between the activities of these two enzyme families maintains the appropriate level of protein tyrosine phosphorylation, which is essential for normal cellular function. wikipedia.orgpnas.org Aberrations in this balance are implicated in numerous human diseases, particularly cancer. medsci.orgnih.gov

Receptor tyrosine kinases (RTKs) are a major class of cell surface receptors that utilize tyrosine phosphorylation. wikipedia.org The binding of an extracellular ligand, such as a growth factor or hormone, typically induces the dimerization of these receptors. wikipedia.org This dimerization brings the intracellular kinase domains of the two receptor molecules close together, allowing them to phosphorylate each other on specific tyrosine residues (a process called autophosphorylation). medsci.orgwikipedia.org These newly created phosphotyrosine (pTyr) residues serve as high-affinity docking sites for various intracellular signaling proteins. nih.govwikipedia.org

Role in Cell Growth Regulation and Mitogenesis

Tyrosine phosphorylation is a cardinal mechanism governing cell proliferation and the induction of mitosis (mitogenesis). wikipedia.orgnih.govnih.gov Many of the ligands that activate RTKs are polypeptide growth factors. wikipedia.org The signaling cascades initiated by activated RTKs, such as the Ras-MAPK pathway, are central to stimulating cell growth and division. wikipedia.org The phosphorylation events triggered by growth factor receptor binding are required to drive cells through the cell cycle. wikipedia.org The tight regulation of these pathways is critical; uncontrolled activation of tyrosine kinases due to mutations or overexpression can lead to constitutive signaling, resulting in unchecked cell proliferation, a hallmark of cancer. medsci.orgresearchgate.net

Involvement in Metabolism and Apoptosis

Beyond cell growth, tyrosine phosphorylation plays a significant role in regulating cellular metabolism and programmed cell death (apoptosis). The insulin (B600854) receptor, an RTK, is a prime example of metabolic regulation, initiating a signaling cascade upon insulin binding that leads to glucose uptake and metabolic homeostasis. nih.govwikipedia.org Dysregulation of mitochondrial function, the cell's energy powerhouse, is also linked to tyrosine phosphorylation. Phosphorylation of mitochondrial proteins can regulate oxidative phosphorylation (OXPHOS) and ATP production. researchgate.net

The regulation of apoptosis is also intricately linked to tyrosine phosphorylation. pnas.org Cytokines like granulocyte/macrophage colony-stimulating factor (GM-CSF) can inhibit apoptosis in certain immune cells by increasing tyrosine phosphorylation. pnas.org Conversely, in some contexts, such as under glucose starvation, an increase in tyrosine phosphorylation has been linked to the induction of cell death. embopress.org Studies on cytochrome c, a protein essential for both respiration and apoptosis, have shown that its phosphorylation at specific tyrosine residues can inhibit its pro-apoptotic functions, promoting cell survival. mdpi.commdpi.com This demonstrates the dual and context-dependent role of tyrosine phosphorylation in controlling cell fate.

Regulation of Protein Interactions and Enzyme Activity

A primary function of tyrosine phosphorylation is to create specific recognition sites for other proteins, thereby mediating the assembly of signaling complexes. nih.gov Proteins containing specialized phosphotyrosine-binding domains, such as the Src Homology 2 (SH2) domain and the Phosphotyrosine Binding (PTB) domain, are recruited to autophosphorylated RTKs. nih.govwikipedia.org This recruitment brings these proteins to the plasma membrane and localizes them with their substrates or other signaling partners, propagating the signal downstream. nih.gov These recruited proteins can be enzymes themselves (like phospholipases), or adaptor proteins that link the receptor to other signaling pathways. wikipedia.orgwikipedia.org

Tyrosine phosphorylation can also directly regulate the catalytic activity of enzymes. nih.gov This can occur through allosteric mechanisms where phosphorylation induces a conformational change that alters the enzyme's active site. nih.gov In some cases, this regulation involves an intramolecular interaction, where a newly phosphorylated tyrosine residue binds to an SH2 domain within the same protein, causing a change in its activity. nih.gov This direct modulation of enzyme function provides a rapid and reversible mechanism to control cellular signaling pathways. wikipedia.orgwikipedia.org

Importance of Synthetic Phosphopeptides as Chemical Probes

To unravel the complexities of phosphorylation-dependent signaling pathways, researchers rely on specialized tools. Synthetic phosphopeptides—short, custom-made chains of amino acids containing a phosphorylated residue at a specific position—have become indispensable chemical probes for this purpose. rsc.orgnih.gov These molecules can mimic the docking sites on activated proteins, allowing for detailed studies of protein-protein interactions. rsc.org They are used to investigate binding determinants, identify the protein partners of specific phosphoproteins, and act as target-specific inhibitors of the interactions that drive signaling cascades. rsc.orgacs.org The development of caged phosphopeptides, which release the active phosphopeptide upon light stimulation, provides researchers with precise temporal and spatial control to study the real-time dynamics of signaling events within cells. mit.edu

Overview of Fmoc-O-Phospho-L-tyrosine as a Building Block in Phosphopeptide Synthesis

The creation of synthetic phosphopeptides is most commonly achieved through a method called solid-phase peptide synthesis (SPPS). rsc.org A key challenge in this process is the incorporation of the phosphate group, which is chemically sensitive. The "building block" approach, where a pre-phosphorylated and protected amino acid is used, is a widely adopted strategy. rsc.orgnih.gov

Fmoc-O-Phospho-L-tyrosine is a crucial building block for this purpose, specifically for synthesizing phosphotyrosine-containing peptides using the Fmoc (9-fluorenylmethyloxycarbonyl) SPPS strategy. nih.govchemimpex.com This compound is an L-tyrosine amino acid where the hydroxyl group of the side chain is phosphorylated, and the alpha-amino group is protected by an Fmoc group. chemimpex.com The Fmoc group provides temporary protection during the step-by-step assembly of the peptide chain and can be selectively removed to allow the next amino acid to be added. chemimpex.com The use of such building blocks is essential for efficiently producing high-purity phosphopeptides, which are vital for research in biochemistry, molecular biology, and drug discovery. chemimpex.comchemimpex.com Different protecting groups can be used on the phosphate moiety itself to enhance stability and improve yields during the synthesis process. nih.gov

Interactive Data Tables

Table 1: Key Regulators in Tyrosine Phosphorylation

This table highlights some of the key enzymes involved in adding (kinases) and removing (phosphatases) phosphate groups from tyrosine residues, which are central to the signaling pathways discussed.

| Enzyme Class | Function | Examples | Cellular Processes Regulated |

| Receptor Tyrosine Kinases (RTKs) | Transduce extracellular signals (e.g., growth factors) into intracellular responses via autophosphorylation. | Epidermal Growth Factor Receptor (EGFR), Insulin Receptor (INSR), Platelet-Derived Growth Factor Receptor (PDGFR) | Cell proliferation, metabolism, differentiation, cell survival nih.govwikipedia.org |

| Non-Receptor Tyrosine Kinases | Reside in the cytoplasm or are tethered to the cell membrane; relay intracellular signals. | Src family kinases, Janus kinases (JAKs) | Cell adhesion, immune responses, cytokine signaling nih.govwikipedia.org |

| Protein Tyrosine Phosphatases (PTPs) | Remove phosphate groups from tyrosine residues, terminating or modulating kinase-generated signals. | PTP1B, SHP1, SHP2, Cdc25 | Signal termination, cell cycle control, metabolic regulation cusabio.comwikipedia.org |

| Dual-Specificity Phosphatases (DSPs) | Can dephosphorylate tyrosine as well as serine and threonine residues. | MAPK Phosphatases (MKPs) | Regulation of MAP kinase signaling, stress responses, cell cycle control wikipedia.orgpnas.org |

Table 2: Comparison of Fmoc-Phosphotyrosine Building Blocks for SPPS

Different protection strategies for the phosphate group on Fmoc-Tyr-OH offer various advantages and disadvantages during solid-phase peptide synthesis.

| Building Block | Phosphate Protection | Key Characteristics |

| Fmoc-Tyr(PO₃H₂)-OH | Unprotected (dihydrogen phosphate) | Simplest and most cost-effective; no phosphate deprotection step needed. However, the free phosphate can cause sluggish coupling reactions and solubility issues. |

| Fmoc-Tyr(PO(OBzl)OH)-OH | Monobenzyl ester | A popular choice. The partial protection can still lead to issues during coupling. The benzyl (B1604629) group is typically removed by acidolysis (e.g., TFA) or hydrogenolysis. |

| Fmoc-Tyr(PO(OMe)₂)-OH | Dimethyl ester | Offers good solubility and reactivity. The methyl groups are typically removed post-synthesis using strong acid or silylating agents. nih.gov |

| Fmoc-Tyr(PO(OBzl)₂)-OH | Dibenzyl ester | Provides full protection of the phosphate, which can improve coupling efficiency. Benzyl groups are removed via hydrogenolysis after peptide cleavage from the resin. chemicalbook.com |

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phosphonooxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22NO8P/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H2,29,30,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXUJIHSMANWDW-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80933206 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-O-phosphonotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147762-53-6 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-O-phosphonotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phosphotyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Fmoc O Phospho L Tyrosine and Its Derivatives

General Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS), a method pioneered by R. B. Merrifield, revolutionized the way peptides are created. publish.csiro.au The core principle of SPPS involves the stepwise assembly of a peptide chain while its C-terminus is covalently attached to an insoluble polymer support, or resin. oup.combachem.com This approach offers significant advantages, as the growing peptide-resin conjugate can be easily separated from soluble reagents and by-products by simple filtration and washing, streamlining the entire process and enabling automation. oup.combachem.comlgcstandards.com

The synthesis cycle in Fmoc-SPPS consists of four main stages:

Deprotection: Removal of the temporary Nα-protecting group (Fmoc) from the terminal amino acid of the resin-bound peptide. bachem.com

Washing: Rinsing the peptide-resin to eliminate excess deprotection reagents and by-products. bachem.com

Coupling: Adding the next Nα-Fmoc-protected amino acid, which is activated to facilitate the formation of a new peptide bond. oup.com

Washing: A final wash to remove unreacted amino acids and coupling reagents. bachem.com

This cycle is repeated until the desired peptide sequence is fully assembled. Finally, the completed peptide is cleaved from the solid support, and any permanent side-chain protecting groups are removed simultaneously. lgcstandards.com

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a temporary protecting group for the α-amino (Nα) group of amino acids. publish.csiro.aulgcstandards.com Its development was a major milestone, establishing the Fmoc/tBu strategy as a leading method for SPPS. publish.csiro.aulgcstandards.com

The Fmoc group is characterized by its lability to bases. wikipedia.org Deprotection is typically achieved by treatment with a secondary amine, most commonly a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). lgcstandards.comwikipedia.org The cleavage mechanism proceeds through a β-elimination reaction. The base abstracts the acidic proton on the fluorenyl ring system, leading to the collapse of the carbamate (B1207046) and the release of the free Nα-amine, carbon dioxide, and dibenzofulvene. total-synthesis.com Piperidine then acts as a nucleophilic scavenger, forming a stable adduct with the reactive dibenzofulvene byproduct, which prevents it from re-reacting with the newly liberated amine. wikipedia.orgnih.gov

Key advantages of Fmoc chemistry include:

Mild Deprotection Conditions: The use of a weak base like piperidine avoids the harsh, repetitive acid treatments required in older Boc-based strategies, making it compatible with many sensitive or modified amino acids, including those with glycosylation or phosphorylation modifications. total-synthesis.comnih.gov

Stability: The Fmoc group is stable to the acidic conditions often used to remove permanent side-chain protecting groups. total-synthesis.com

Reaction Monitoring: The fluorenyl group possesses a strong UV absorbance, allowing for the spectrophotometric monitoring of the deprotection step to ensure the reaction proceeds to completion. publish.csiro.aunih.gov

Table 1: Key Characteristics of the Fmoc Protecting Group

| Feature | Description |

| Chemical Name | 9-fluorenylmethoxycarbonyl |

| Protection Target | Nα-amino group of amino acids. publish.csiro.au |

| Cleavage Condition | Base-labile; typically removed with 20% piperidine in DMF. lgcstandards.comwikipedia.org |

| Cleavage Mechanism | β-elimination reaction. total-synthesis.com |

| Byproducts | Dibenzofulvene and carbon dioxide. total-synthesis.com |

| Key Advantage | Mild deprotection conditions compatible with acid-labile side-chain protecting groups and sensitive modifications. total-synthesis.comnih.gov |

Successful peptide synthesis relies on the use of orthogonal protecting groups. Orthogonality is a strategy where multiple classes of protecting groups are used within the same molecule, and each class can be removed by a distinct chemical mechanism without affecting the others. fiveable.meub.edu This allows for precise, selective deprotection at different stages of the synthesis. fiveable.me

In the context of Fmoc-SPPS, the most common orthogonal scheme is the Fmoc/tBu strategy. iris-biotech.debiosynth.com

Temporary Nα-Protection: The base-labile Fmoc group is used for temporary protection of the N-terminus and is removed at the beginning of each coupling cycle. iris-biotech.de

Permanent Side-Chain Protection: Acid-labile groups are used for "permanent" protection of reactive amino acid side chains. These groups remain intact throughout the chain assembly but are removed during the final cleavage step. The tert-butyl (tBu) group is a common example, used to protect the hydroxyl groups of serine and threonine and the carboxyl groups of aspartic and glutamic acid. iris-biotech.debiosynth.com

The final step of the synthesis involves treating the peptide-resin with a strong acid, typically trifluoroacetic acid (TFA), which cleaves the peptide from the resin and simultaneously removes the acid-labile side-chain protecting groups, while the peptide bonds and the Nα-terminus remain unaffected. lgcstandards.com

Table 2: Example of an Orthogonal Protection Scheme in Fmoc-SPPS

| Protecting Group | Protected Functionality | Cleavage Reagent | Classification |

| Fmoc | Nα-Amino Group | Piperidine (Base) | Temporary iris-biotech.de |

| tBu (tert-Butyl) | Side-Chain -OH (Ser, Thr), -COOH (Asp, Glu) | TFA (Acid) | Permanent iris-biotech.de |

| Boc (tert-Butoxycarbonyl) | Side-Chain -NH2 (Lys) | TFA (Acid) | Permanent |

| Trt (Trityl) | Side-Chain -SH (Cys), -CONH2 (Asn, Gln) | TFA (Acid) | Permanent |

Fmoc Protecting Group Chemistry

Strategies for Phosphotyrosine Incorporation in SPPS

The synthesis of phosphopeptides, particularly those containing phosphotyrosine, presents unique challenges due to the chemical nature of the phosphate (B84403) group. Two primary strategies have been developed for the incorporation of phosphorylated residues during Fmoc-SPPS: the "synthon" or "building block" approach and the "global phosphorylation" approach. nih.govrsc.orgbankpeptide.comresearchgate.net The building block method has become the preferred strategy for its simplicity and efficiency. bankpeptide.com

The synthon method involves the direct incorporation of a pre-synthesized and appropriately protected phosphoamino acid derivative during the stepwise elongation of the peptide chain. rsc.orgbankpeptide.com For phosphotyrosine, this building block is typically Fmoc-O-Phospho-L-tyrosine, where the phosphate moiety itself is also protected to prevent unwanted side reactions during coupling. sigmaaldrich.com

Several protecting groups for the phosphate have been developed. A widely used derivative is Fmoc-Tyr(PO(OBzl)OH)-OH , where one of the phosphate's hydroxyl groups is protected by a benzyl (B1604629) (Bzl) group. bankpeptide.com While popular, this mono-protected phosphate can present challenges, as the remaining free acidic proton can interfere with coupling efficiency. nih.gov Another approach uses building blocks with fully protected phosphate groups, such as dimethyl or dibenzyl esters, but these can be susceptible to partial deprotection by piperidine during subsequent Fmoc removal steps. nih.gov More recently, derivatives like Fmoc-Tyr(PO(NMe2)2)-OH have become available, offering milder conditions for the final phosphate deprotection. nih.govrsc.org

The synthon or building block approach is generally favored over global phosphorylation for several key reasons: nih.govrsc.org

Avoidance of Side Reactions: It circumvents the side reactions that can occur during the on-resin phosphitylation and oxidation steps of the global method. bankpeptide.com

Positional Integrity: The pre-phosphorylated building block ensures that the phosphate group is incorporated at the exact, desired position in the peptide sequence with 100% stoichiometry.

Compatibility: It is highly compatible with the standard Fmoc-SPPS protocol without requiring significant modifications or additional complex chemical steps on the resin.

The global phosphorylation strategy is a post-synthetic modification technique where the peptide is first assembled using standard amino acids, including an unprotected tyrosine at the desired phosphorylation site. ub.edursc.org The phosphorylation is then carried out on the completed, resin-bound peptide before the final cleavage and deprotection. nih.govwiley.com

This process typically involves two steps:

Phosphitylation: The hydroxyl group of the tyrosine residue is reacted with a phosphitylating agent, such as a protected phosphoramidite (B1245037) like di-t-butyl N,N-diethylphosphoramidite, in the presence of an activator like tetrazole. nih.govwiley.com This forms a P(III) phosphite (B83602) triester.

Oxidation: The intermediate P(III) species is then oxidized to the more stable P(V) phosphate triester using an oxidizing agent, such as tert-butyl hydroperoxide (tBuOOH) or m-chloroperoxybenzoic acid. nih.govrsc.orgwiley.com

Table 3: Comparison of Phosphotyrosine Incorporation Strategies

| Feature | Synthon (Building Block) Method | Global Phosphorylation Method |

| Principle | Direct incorporation of a pre-phosphorylated building block (e.g., Fmoc-Tyr(PO(OBzl)OH)-OH) during SPPS. rsc.orgbankpeptide.com | Post-synthetic phosphorylation of a Tyr residue on the fully assembled, resin-bound peptide. nih.govrsc.org |

| Key Reagents | Protected phosphoamino acid derivative (e.g., Fmoc-Tyr(PO(OBzl)OH)-OH), standard coupling reagents. | Phosphoramidite (e.g., di-t-butyl N,N-diethylphosphoramidite), activator (e.g., tetrazole), oxidizing agent (e.g., tBuOOH). wiley.com |

| Advantages | High efficiency, positional integrity, avoids phosphorylation-related side reactions on-resin, simpler workflow. nih.govbankpeptide.com | Can be useful if the required building block is unavailable or prohibitively expensive. |

| Disadvantages | Cost of specialized building blocks can be high; coupling of bulky, charged residues can be sluggish. nih.gov | Prone to side reactions (e.g., H-phosphonate formation), incomplete phosphorylation, requires extra steps and optimization. rsc.org |

| Preferred Method | Yes, this is the most common and reliable method for phosphopeptide synthesis. nih.govbankpeptide.com | No, it has been largely superseded by the building block approach. nih.gov |

Synthon Method (Pre-phosphorylated Building Blocks)

Fmoc-O-Phospho-L-tyrosine as a Key Phosphoamino Acid Building Block

Fmoc-O-Phospho-L-tyrosine is a critical building block for the synthesis of phosphorylated peptides. chemimpex.com Its Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for controlled, stepwise incorporation into a peptide chain. chemimpex.comsmolecule.com The choice of protecting groups for the phosphate moiety is a significant consideration, influencing the efficiency of the synthesis and the final deprotection steps. rsc.org There are two primary approaches for creating phosphopeptides: the introduction of a pre-formed phosphoamino acid building block during synthesis or post-synthetic global phosphorylation. nih.govsemanticscholar.org The building block approach is generally preferred due to the instability of many post-translational modifications to harsh cleavage conditions. nih.gov

Common Derivatives for Step-wise Synthesis

Several derivatives of Fmoc-O-Phospho-L-tyrosine are commonly used in SPPS, each with its own advantages and disadvantages. The selection of a particular derivative often depends on the specific requirements of the peptide being synthesized, such as the presence of multiple phosphorylation sites. sigmaaldrich-jp.cominnoget.com

This derivative is one of the most frequently utilized building blocks for introducing phosphotyrosine into peptides via Fmoc SPPS. sigmaaldrich-jp.com It can be incorporated using standard activation methods like TBTU. innoget.com Despite the presence of a free hydroxyl group on the phosphate, which can sometimes lead to slower and incomplete coupling, this derivative has been successfully used to synthesize peptides with multiple phosphorylation sites. rsc.orginnoget.com Adjusting reaction conditions, such as using uronium-based coupling reagents like HBTU or HATU with an increased excess of DIPEA, can overcome these coupling issues. A one-pot synthesis method has been developed for this compound, which avoids the need for protecting the carboxylic acid group, a requirement in earlier multi-step procedures. rsc.org

Table 1: Properties of Fmoc-L-Tyr(PO(OBzl)OH)-OH

| Property | Value |

|---|---|

| Synonym | N-α-Fmoc-O-benzyl-L-phosphotyrosine |

| Molecular Formula | C₃₁H₂₈NO₈P |

| Molecular Weight | 573.53 g/mol |

| Appearance | White or off-white powder abbexa.com |

| Solubility | Soluble in DMF abbexa.com |

| Storage | 2-8 °C abbexa.com |

Fmoc-Tyr(PO3H2)-OH is the most straightforward and cost-effective derivative for introducing phosphotyrosine. sigmaaldrich-jp.com Since the phosphate group is unprotected, there are no concerns about removing protecting groups later in the synthesis. However, the unprotected phosphate can lead to challenges during coupling, often requiring the use of coupling reagents like HATU with a significant excess of a base such as DIPEA. peptide.com Another potential issue is the formation of piperidine salts during the Fmoc deprotection step, which can interfere with subsequent couplings. peptide.com In peptides with adjacent phosphotyrosine residues, intramolecular pyrophosphate formation has also been observed. sigmaaldrich-jp.comcaymanchem.com

Table 2: Properties of Fmoc-Tyr(PO3H2)-OH

| Property | Value |

|---|---|

| Synonym | Fmoc-pTyr-OH caymanchem.com |

| Molecular Formula | C₂₄H₂₂NO₈P caymanchem.com |

| Molecular Weight | 483.4 g/mol caymanchem.com |

| Purity | ≥98% caymanchem.com |

| Appearance | Solid caymanchem.com |

| Solubility | Sparingly soluble in DMSO caymanchem.com |

In contrast to the other derivatives, Fmoc-Tyr(PO(NMe2)2)-OH has a fully protected phosphate group. sigmaaldrich-jp.comsmolecule.com This full protection enhances its solubility and stability, and crucially, it prevents side reactions like pyrophosphate formation that can occur with unprotected or partially protected phosphate groups. sigmaaldrich-jp.comsmolecule.com This derivative is compatible with a wide range of standard coupling methods, including PyBOP/DIPEA, TBTU/DIPEA, and DIPCDI/HOBt. sigmaaldrich-jp.comsmolecule.com The regeneration of the phosphotyrosine from the phosphodiamidate is achieved through acid-catalyzed hydrolysis, typically using aqueous TFA. semanticscholar.org

Table 3: Properties of Fmoc-Tyr(PO(NMe2)2)-OH

| Property | Value |

|---|---|

| Molecular Formula | C₂₈H₃₂N₃O₆P |

| Molecular Weight | 537.54 g/mol |

| Appearance | Powder |

| Storage | 15-25°C |

| Purity | ≥96.0% (HPLC) |

Fmoc-Tyr(PO3H2)-OH

Preparation Methods for Fmoc-O-Phospho-L-tyrosine

The synthesis of Fmoc-O-Phospho-L-tyrosine and its derivatives begins with the preparation of Fmoc-tyrosine.

The preparation of Fmoc-protected tyrosine often starts with a protected form of tyrosine, such as O-tert-butyl-L-tyrosine (L-Tyr(tBu)). prepchem.comchemicalbook.com A common method involves suspending O-tert-butyl-L-tyrosine in a solvent like dioxane and reacting it with a fluorenylmethyloxycarbonyl source. prepchem.comchemicalbook.com

One detailed procedure involves suspending finely ground O-t-butyl-tyrosine in dry dioxane under a nitrogen atmosphere. prepchem.com Diisopropylethylamine (DIPEA) and chlorotrimethylsilane (B32843) (Tms-Cl) are added, and the mixture is stirred. prepchem.com After chilling, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is added. prepchem.com The reaction proceeds in an ice bath and then at room temperature. prepchem.com Workup involves concentration, extraction with diethyl ether and sodium bicarbonate, acidification, and further extraction with methylene (B1212753) chloride. prepchem.com The final product is dried and can be solidified under high vacuum. prepchem.com

Another described method involves the acylation of O-tert-butyl-L-tyrosine with fluorenylmethyloxycarbonyl azide (B81097) in dioxane. chemicalbook.com The crude product is then extracted with ethyl acetate (B1210297) at a controlled pH and purified by recrystallization. chemicalbook.com A multi-step synthesis to produce Fmoc-Tyr(tBu)-OH from L-tyrosine has also been patented, which involves several intermediates and aims to avoid the generation of enantiomers. google.com

Phosphorylation Reactions

The synthesis of phosphopeptides can be achieved through two primary strategies: the "global" phosphorylation approach and the "building block" approach. researchgate.net In the global method, the peptide is first assembled on a solid support, and the hydroxyl group of the tyrosine residue is phosphorylated post-synthesis. researchgate.net However, this method can lead to side reactions, especially if other reactive amino acids like serine or threonine are present, often requiring complex protecting group strategies.

The more common and generally preferred method is the "building block" approach, where a pre-phosphorylated amino acid derivative, such as Fmoc-O-Phospho-L-tyrosine, is incorporated directly into the growing peptide chain during solid-phase peptide synthesis (SPPS). researchgate.net This avoids issues with incomplete or non-specific phosphorylation in the global approach. rsc.org

Several chemical methods are employed for the synthesis of the Fmoc-phosphotyrosine building block itself:

Phosphoramidite Method : This is a widely used technique involving the reaction of a protected tyrosine with a phosphoramidite reagent, such as dibenzyl diisopropylphosphoramidite, followed by oxidation of the resulting phosphite triester to a phosphate. rsc.org This approach has been refined for multi-gram scale synthesis with high yields. rsc.org

Phosphorohalidate Method : This strategy uses reagents like dibenzyl phosphorochloridate to phosphorylate the tyrosine hydroxyl group, often in the presence of a base. rsc.org The reactivity of these reagents can be low, sometimes requiring catalysts or extended reaction times. rsc.org

Aminophosphoryl Chloride Method : A more recent trend involves the use of reagents like bis(dimethylamino)phosphoryl chloride for the phosphorylation of tyrosine. rsc.org This method has led to the commercial availability of Fmoc-Tyr(PO(NMe₂)₂)-OH, which offers advantages in SPPS due to its full protection. rsc.orgsigmaaldrich.com

The phosphate group itself is often protected to prevent side reactions during peptide synthesis. Common protecting groups include benzyl (Bzl), tert-butyl (tBu), and dimethyl (Me₂). rsc.orgrsc.orgrsc.org The choice of protecting group is critical, as it influences the solubility of the building block and the conditions required for final deprotection. For example, Fmoc-Tyr(PO(OBzl)OH)-OH is a popular and commercially available building block. sigmaaldrich.com

Challenges and Optimization in Fmoc-SPPS of Phosphopeptides

The incorporation of Fmoc-O-Phospho-L-tyrosine and other phosphorylated amino acids into peptides using Fmoc-based solid-phase peptide synthesis (SPPS) presents significant challenges. The bulky nature and negative charge of the phosphate group can hinder reaction kinetics and lead to a variety of side reactions, complicating the synthesis and purification of the target phosphopeptide. rsc.org The synthesis of peptides with multiple or adjacent phosphorylation sites is particularly difficult. acs.orgresearchgate.net

Side Reactions during Synthesis

The successful synthesis of phosphopeptides requires careful management of potential side reactions that can lower yield and purity. By-products from incomplete reactions or unwanted chemical transformations can accumulate on the resin, resulting in a final product that is difficult to purify due to the similarity between the impurities and the desired peptide. oup.com Key side reactions include N→O-acyl shifts, pyrophosphate formation, incomplete couplings, and β-elimination.

N→O-Acyl Shift and Depsipeptide Formation at Threonine Residues

During the synthesis of phosphopeptides that also contain threonine residues, an acid-induced side reaction known as the N→O-acyl shift can occur. rsc.orgrsc.org This intramolecular rearrangement happens at the threonine residue, resulting in the formation of a depsipeptide, which contains an ester bond in place of a peptide bond. rsc.orgrsc.org This isomerization has been observed during the final acidolytic cleavage step required to remove protecting groups from the phosphotyrosine residue. rsc.org Research has shown that the rate of this N→O-acyl migration is dependent on the peptide sequence, with the formation of depsipeptides occurring most rapidly when the phosphotyrosine is located at the +2 position relative to the threonine residue. rsc.orgrsc.org

Pyrophosphate Formation

Pyrophosphate formation is a side reaction that can occur during the synthesis of peptides containing adjacent phosphotyrosine residues. sigmaaldrich.com This issue is particularly associated with the use of building blocks where the phosphate group is not fully protected, such as Fmoc-Tyr(PO₃H₂)-OH. sigmaaldrich.comacs.org The free acidic hydroxyl functions on the phosphate can react with an activated incoming amino acid or another phosphate group, leading to the formation of a pyrophosphate linkage. sigmaaldrich.comu-szeged.hu This side reaction can be effectively avoided by using a building block in which the phosphate group is fully protected, for instance, with dimethylamino groups (Fmoc-Tyr(PO(NMe₂)₂)-OH). sigmaaldrich.com Alternatively, a global H-phosphonate phosphorylation strategy has been shown to avoid pyrophosphate formation during chain elongation. nih.gov

Incomplete Coupling Reactions

A frequent challenge in the SPPS of phosphopeptides is achieving complete coupling of the amino acids. The bulky and sterically hindered nature of the phosphorylated building blocks, combined with electrostatic repulsion, can significantly slow down the coupling reaction. rsc.orgacs.org This often results in deletion sequences, where one or more amino acids are missing from the final peptide. rsc.org

Another contributing factor arises when using partially protected building blocks like Fmoc-Tyr(PO(OBzl)OH)-OH. During the Fmoc deprotection step with piperidine, the acidic phosphate group can be deprotonated, forming a piperidinium (B107235) salt. sigmaaldrich.comrsc.org This salt is not easily washed away and the piperidine, a secondary amine, can be acylated by the incoming activated amino acid, consuming the reagent and leading to incomplete coupling. sigmaaldrich.comrsc.org

Several strategies are employed to overcome these issues:

Use of stronger coupling reagents: Uronium-based reagents like HATU are often more effective than standard reagents for coupling bulky phosphoamino acids. sigmaaldrich.com

Increased reagent equivalents: Using a larger excess of the activated amino acid and coupling reagents can help drive the reaction to completion. sigmaaldrich.com

Extended coupling times: Allowing more time for the coupling reaction can improve yields, with some protocols recommending overnight coupling for phosphoamino acids. researchgate.net

Counterion exchange: After Fmoc deprotection, the piperidinium counterion can be exchanged for a tertiary amine to prevent it from consuming the coupling reagents. sigmaaldrich.com

β-Elimination of Phosphate Group

β-elimination of the phosphate group is a major side reaction in phosphopeptide synthesis, but it is critical to note that this reaction is specific to phosphoserine (pSer) and phosphothreonine (pThr) residues. Phosphotyrosine does not undergo β-elimination due to the stability of its aromatic side chain. rsc.org

However, since phosphopeptide synthesis often involves pSer and pThr, understanding this side reaction is crucial. It occurs under the basic conditions used for Fmoc group removal (e.g., with piperidine). rsc.orgacs.org The base abstracts the α-proton of the pSer or pThr residue, leading to the elimination of the phosphate group and the formation of a double bond, creating a dehydroalanine (B155165) or dehydroamino-2-butyryl residue, respectively. rsc.org This newly formed electrophilic double bond can then be attacked by piperidine, creating a piperidinyl-alanine adduct. rsc.org Both of these by-products are difficult to separate from the target peptide. rsc.org

The introduction of monobenzyl-protected building blocks (e.g., Fmoc-Ser(PO(OBzl)OH)-OH) was a significant step in minimizing, though not completely preventing, β-elimination. rsc.orgnih.gov Further optimization has focused on the deprotection step, with studies showing that using a very low concentration of a bulky, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can effectively remove the Fmoc group while suppressing β-elimination. acs.org

Data Tables

Table 1: Summary of Challenges and Mitigation Strategies in Phosphopeptide SPPS

| Challenge | Description | Affected Residues | Mitigation Strategies |

|---|---|---|---|

| N→O-Acyl Shift | Acid-induced isomerization at Thr residues leading to depsipeptide formation. | Threonine (in pTyr peptides) | Optimization of cleavage conditions and sequence design. |

| Pyrophosphate Formation | Formation of a pyrophosphate linkage between adjacent pTyr residues. | Phosphotyrosine | Use of fully protected pTyr building blocks (e.g., Fmoc-Tyr(PO(NMe₂)₂)-OH). |

| Incomplete Coupling | Sluggish coupling reactions due to steric hindrance and electrostatic repulsion, leading to deletion sequences. | Phosphotyrosine, Phosphoserine, Phosphothreonine | Use of stronger coupling reagents (e.g., HATU), extended coupling times, increased reagent excess, counterion exchange. |

| β-Elimination | Base-catalyzed loss of the phosphate group, forming dehydroamino acids and piperidine adducts. | Phosphoserine, Phosphothreonine | Use of milder/non-nucleophilic bases (e.g., low concentration DBU), monobenzyl phosphate protection. Not applicable to Phosphotyrosine. |

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| 9-fluorenylmethyloxycarbonyl-O-Phospho-L-tyrosine | Fmoc-O-Phospho-L-tyrosine; Fmoc-Tyr(PO₃H₂)-OH |

| 9-fluorenylmethyloxycarbonyl-O-(monobenzyl-phospho)-L-tyrosine | Fmoc-Tyr(PO(OBzl)OH)-OH |

| 9-fluorenylmethyloxycarbonyl-O-(bis(dimethylamino)phosphinyl)-L-tyrosine | Fmoc-Tyr(PO(NMe₂)₂)-OH |

| 9-fluorenylmethyloxycarbonyl-O-(monobenzyl-phospho)-L-serine | Fmoc-Ser(PO(OBzl)OH)-OH |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| Threonine | Thr |

| Serine | Ser |

| Tyrosine | Tyr |

| Phosphoserine | pSer |

| Phosphothreonine | pThr |

| Phosphotyrosine | pTyr |

| Piperidine | |

| Trifluoroacetic acid | TFA |

| Dibenzyl diisopropylphosphoramidite | |

| Dibenzyl phosphorochloridate |

Impact of Protecting Groups on Synthesis Efficiency

The choice of protecting groups for the phosphate moiety of Fmoc-O-Phospho-L-tyrosine significantly influences the success of peptide synthesis. Different strategies have been developed to address the challenges associated with this critical step.

Partially Protected Phosphate Issues

The use of a partially protected phosphate, such as in Fmoc-Tyr(PO(OBzl)OH)-OH, is a popular approach but presents certain challenges. The acidic proton on the phosphate can form salts with piperidine, the reagent commonly used for Fmoc deprotection. This can lead to the acylation of the piperidine counterion, reducing the effective concentration of the activated amino acid available for coupling. While this may not be a major issue in syntheses involving a single phosphotyrosine residue, it can cause significant problems with incomplete couplings in peptides containing multiple phosphorylation sites. To overcome this, an increased excess of coupling reagents is often necessary. researchgate.net Another strategy is to exchange the piperidine counterion with a tertiary amine like N,N-Diisopropylethylamine (DIPEA) after the deprotection step. rsc.org

Acid-Labile Phospho Protecting Groups

To circumvent the issues associated with partially protected phosphates, acid-labile protecting groups offer an alternative. These groups are designed to be stable during the basic conditions of Fmoc deprotection but are readily cleaved under acidic conditions at the end of the synthesis. rsc.org The use of N-Fmoc-protected tyrosine derivatives with acid-labile phospho protecting groups has been successful in the synthesis of phosphotyrosine-containing peptides. rsc.org However, it has been observed that N→O-acyl migration can occur at threonine residues during the synthesis, leading to the formation of depsipeptides. rsc.org The rate of this side reaction is dependent on the peptide sequence. rsc.org The use of the monobenzyl-protected phosphotyrosine allows for milder cleavage conditions, which can minimize this side reaction and lead to higher purity of the crude product. rsc.org

Bis-protected Di-O-benzyl/methyl Phosphotyrosine Building Blocks

Employing bis-protected di-O-benzyl or di-O-methyl phosphotyrosine building blocks can resolve the problems caused by the unprotected P–OH group in partially protected derivatives. rsc.orgnih.govhilarispublisher.com However, a significant drawback is the potential for undesired removal of the methyl or benzyl groups by piperidine during Fmoc deprotection. rsc.orgnih.govhilarispublisher.com This side reaction, known as O-phosphate monodealkylation, can be minimized by using the non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at a concentration of 2% in DMF for Fmoc deprotection instead of piperidine. rsc.orgnih.gov Despite the potential for side reactions, Fmoc-Tyr(PO(OBzl)OH)-OH remains a frequently used building block. rsc.org In the Boc strategy of peptide synthesis, it was found that one of the benzyl protecting groups on Boc-Tyr(PO3Bzl2)-OH was completely removed by TFA treatment, while the other remained intact throughout the synthesis. nih.gov

Optimization of Coupling Conditions

The efficiency of incorporating Fmoc-O-Phospho-L-tyrosine into a peptide chain is highly dependent on the coupling conditions, including the choice of coupling reagents and bases.

Uronium-based Coupling Reagents (HBTU, HATU)

Uronium-based coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for coupling Fmoc-Tyr(PO(OBzl)OH)-OH. wikipedia.orgnih.govpeptide.com These reagents rapidly convert protected amino acids into their activated species, facilitating efficient peptide bond formation. HBTU is known for its mild activating properties and resistance to racemization. wikipedia.org HATU is structurally similar to HBTU but is generally more reactive, leading to faster coupling with less epimerization. nih.govpeptide.com However, using HATU in excess should be avoided as it can react with the unprotected N-terminus of the peptide chain, blocking further elongation. nih.govpeptide.com The choice between these reagents can be critical in achieving high yields, especially for difficult couplings.

Role of Bases (DIPEA, DBU, Piperidine)

Bases play a crucial role in both the deprotection of the Fmoc group and the coupling reaction itself.

DIPEA (N,N-Diisopropylethylamine) is a sterically hindered, non-nucleophilic base commonly used in conjunction with uronium-based coupling reagents. atomscientific.com It acts as a scavenger for the acidic protons released during the reaction, maintaining the basic conditions required for efficient coupling. atomscientific.comresearchgate.net For the coupling of Fmoc-Tyr(PO(OBzl)OH)-OH, increasing the excess of DIPEA from the standard two-fold to a three-fold excess has been shown to be beneficial.

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a strong, non-nucleophilic base that has proven effective for Fmoc deprotection, particularly in syntheses where β-elimination is a concern, such as with phosphoserine and phosphothreonine. acs.orgnih.gov While phosphotyrosine does not undergo β-elimination, DBU can be advantageous in preventing the undesired removal of benzyl or methyl protecting groups from bis-protected phosphotyrosine derivatives. rsc.orgrsc.orgnih.gov Using a low concentration of DBU (e.g., 0.5% or 2%) can efficiently remove the Fmoc group while minimizing side reactions. rsc.orgnih.govacs.orgnih.gov However, caution is advised when using DBU with sequences containing aspartic acid or asparagine, as it can promote the formation of aspartimide. rsc.org

Piperidine is the most common base used for the removal of the Fmoc protecting group. acs.orgresearchgate.net However, its use can lead to side reactions, particularly with protected phosphoserine and phosphothreonine, where it can induce β-elimination. researchgate.netacs.orgresearchgate.net In the context of phosphotyrosine synthesis, piperidine can form salts with the partially protected phosphate group, which can interfere with subsequent coupling steps. It can also cause the undesired cleavage of benzyl or methyl protecting groups from bis-protected phosphotyrosine. rsc.orgnih.gov While standard protocols often use 20% piperidine in DMF, alternative conditions and bases are often sought to mitigate these issues. acs.orgnih.gov

Synthesis of Multiphosphorylated Peptides

The chemical synthesis of multiphosphorylated peptides (MPPs) presents significant challenges. nih.gov The bulky, negatively charged phosphate groups can lead to steric hindrance and electrostatic repulsion, which complicates coupling reactions and can result in low yields and the formation of deletion sequences. nih.govrsc.org Furthermore, the phosphate-protected serine and threonine residues are susceptible to a side reaction known as β-elimination under the basic conditions required for Fmoc-group removal. nih.gov The synthesis of peptides with multiple adjacent phosphothreonine residues is particularly difficult. biorxiv.org While standard solid-phase peptide synthesis (SPPS) can be used, it often requires laborious procedures with large excesses of the expensive protected phosphoamino acids and repetitive coupling cycles to achieve success. biorxiv.org

To overcome the slow and inefficient nature of traditional MPP synthesis, accelerated methods have been developed. One such strategy, termed Accelerated Multiphosphorylated Peptide Synthesis (AMPS), combines high temperatures (90 °C), fast overhead stirring, and specifically tailored chemical conditions. nih.govacs.org This high-temperature fast-stirring peptide synthesis (HTFSPS) approach enhances the diffusion rate of reagents, shortening reaction times. nih.govacs.org

A critical innovation in this method is the management of the Fmoc-deprotection step to prevent β-elimination at high temperatures. nih.gov Standard concentrations of piperidine (20%) cause significant β-elimination at elevated temperatures. nih.gov Research has shown that using a very low concentration of the base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), specifically 0.5% in DMF for a 10-second reaction, effectively removes the Fmoc group without promoting significant β-elimination. nih.govacs.org This method has been successfully applied to synthesize a library of MPPs with up to nine phosphorylation sites, demonstrating its superiority over microwave-assisted methods for these complex syntheses. nih.govacs.org

| Peptide Sequence | Number of Phosphorylation Sites | Crude Purity (%) |

|---|---|---|

| pS-pS-pS-pS-pS-pS | 6 | 37.2 |

| pT-pS-pS-pS-pS-pS | 6 | 25.4 |

| pT-pT-pS-pS-pS-pS | 6 | 18.1 |

| pT-pT-pT-pS-pS-pS | 6 | 15.2 |

| pT-pT-pT-pT-pS-pS | 6 | 10.3 |

| pT-pT-pT-pT-pT-pS | 6 | 8.5 |

| pT-pT-pT-pT-pT-pT | 6 | 7.7 |

| pS-pS-pS-pS-pS-pS-pS-pS-pS | 9 | 10.2 |

Microwave-assisted solid-phase peptide synthesis (SPPS) is another advanced technique used to improve the synthesis of phosphopeptides, including cyclic variants. nih.govwiley.com The application of microwave energy can enhance reaction efficiency, reduce synthesis times, and decrease side reactions. wiley.comresearchgate.net This is particularly beneficial for overcoming the steric hindrance associated with phosphorylated amino acid derivatives. nih.govresearchgate.net

For highly complex MPPs, a combinatorial microwave-assisted strategy has been developed. biorxiv.org This method modifies coupling conditions—such as reaction time, equivalents of phosphoamino acids, and coupling cycles—only when a simpler method proves inefficient. biorxiv.org For instance, couplings may be performed at 75°C using HATU/DIEA as the activating system, while the Fmoc-deprotection step is conducted at room temperature to prevent β-elimination. biorxiv.orgbiorxiv.org

| Parameter | Automated Microwave Synthesis | Manual Conventional Synthesis |

|---|---|---|

| Synthesis Duration | Reduced | Longer |

| Yield | Increased | Lower |

| Process Control | Improved | Standard |

Accelerated Synthesis Methodologies

Solid-Phase Derivatization for Analytical and Biological Applications

The modification of peptides while they are still attached to the solid-phase resin allows for the introduction of various functional groups for analytical and biological studies. researchgate.net This on-resin derivatization is a powerful tool for creating complex molecular probes, labeled peptides, and other specialized constructs.

On-resin modifications require an orthogonal protection strategy, where specific protecting groups on amino acid side chains can be removed without disturbing the main peptide chain or other protecting groups. iris-biotech.depeptide.com For this purpose, semi-permanent protecting groups such as methyltrityl (Mtt) and methoxytrityl (Mmt) are employed. iris-biotech.de These groups are stable during the standard Fmoc-SPPS cycles but can be selectively cleaved using a mild acid solution, typically 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), exposing the side chain for further reaction. iris-biotech.de

This strategy enables a wide range of modifications. For example, the exposed side chain of a lysine (B10760008) or ornithine residue can be reacted with a fluorescent dye, a biotin (B1667282) molecule for affinity purification, or another peptide chain to create branched structures. iris-biotech.denih.gov Sidechain-to-sidechain cyclization is another common modification, where, for instance, the side chains of an aspartic acid and a lysine residue are deprotected and then coupled to form a lactam bridge, constraining the peptide's conformation. peptide.com

Traceless linkers are specialized chemical tools used to synthesize or purify peptides, which can be cleaved without leaving any residual atoms on the final peptide product. nih.gov This is particularly useful for creating heterodimers or for catch-and-release purification strategies.

One approach utilizes linkers based on secondary amino alcohols, such as isoserine (termed isoseramox). nih.gov This linker can be incorporated into a peptide during SPPS. Following synthesis and capture, the linker is quantitatively cleaved within minutes by treatment with sodium periodate (B1199274) (NaIO₄), which results in the release of a peptide with a native N-terminus. nih.gov

Another sophisticated method is the traceless Staudinger ligation. This reaction joins a peptide fragment containing a C-terminal phosphinothioester with another peptide fragment bearing an N-terminal azide. raineslab.com The reaction forms a stable amide bond between the two fragments, with the linker atoms being eliminated as byproducts, thus leaving no trace in the final ligated peptide. raineslab.com This method is chemoselective and can be performed with unprotected peptide fragments, making it a powerful tool for the convergent synthesis of large peptides and proteins. raineslab.com

Applications of Fmoc O Phospho L Tyrosine in Biochemical and Medicinal Research

Peptide Synthesis and Phosphopeptide Library Generation

Fmoc-O-Phospho-L-tyrosine is a fundamental building block in solid-phase peptide synthesis (SPPS), a technique that allows for the creation of custom peptide sequences. The Fmoc group provides a temporary shield for the amino group of the phosphotyrosine, preventing unwanted reactions during the sequential addition of amino acids to a growing peptide chain. chemimpex.comspringernature.com This protection is readily removed under mild basic conditions, typically with piperidine (B6355638), allowing for the next amino acid to be coupled. springernature.comresearchgate.net

The direct incorporation of Fmoc-O-Phospho-L-tyrosine into a peptide sequence is a preferred method for producing phosphopeptides. researchgate.net This "building block" approach avoids the potential for incomplete or non-specific phosphorylation that can occur with post-synthetic modification methods. researchgate.net The result is a higher yield and purity of the desired phosphopeptide.

Table 1: Comparison of Phosphopeptide Synthesis Strategies

| Parameter | Direct Incorporation (using Fmoc-O-Phospho-L-tyrosine) | Global Phosphorylation (Post-Synthetic) |

|---|---|---|

| Phosphate (B84403) Protection | Not required | Requires temporary protection |

| Typical Yield | 70–85% | 50–65% |

| Typical Purity | ≥95% | 80–90% |

| Key Advantage | Avoids byproducts and is compatible with automated synthesis. | Can produce both phosphorylated and non-phosphorylated peptides from a single synthesis. researchgate.net |

| Key Disadvantage | Can have sluggish coupling reactions. | Risk of incomplete phosphorylation and side reactions. researchgate.net |

Probing Protein Interactions and Signaling Pathways

Phosphorylation of tyrosine residues is a key event in many signal transduction pathways that regulate cell growth, differentiation, and metabolism. rsc.org Synthesized phosphopeptides containing phosphotyrosine are crucial tools for studying the intricate networks of protein-protein interactions that are mediated by this modification. chemimpex.comchemimpex.com

These synthetic phosphopeptides can mimic the phosphorylated sites on natural proteins, allowing researchers to:

Identify and characterize phosphotyrosine-binding domains: Proteins containing Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains specifically recognize and bind to phosphotyrosine-containing sequences. rsc.org Synthetic phosphopeptides are used in a variety of assays to identify which proteins bind to specific phosphorylated sites and to quantify the affinity of these interactions. researchgate.netelifesciences.org

Investigate signaling cascades: By introducing specific phosphopeptides into cells or cell extracts, researchers can activate or inhibit particular signaling pathways, helping to elucidate the function of different phosphorylation events. chemimpex.com

Serve as substrates for protein tyrosine phosphatases (PTPs): Phosphopeptides are essential for studying the enzymes that remove phosphate groups from tyrosine residues. They act as substrates in assays to measure PTP activity and to screen for inhibitors of these enzymes. jpt.com

Development of Phosphopeptide Libraries for Drug Discovery

The creation of phosphopeptide libraries is a powerful application of Fmoc-O-Phospho-L-tyrosine in drug discovery. chemimpex.comlifetein.com These libraries consist of a large collection of different phosphopeptide sequences and are used to screen for molecules that can modulate the activity of proteins involved in disease. researchgate.netlifetein.com

Combinatorial phosphopeptide libraries are synthesized by systematically varying the amino acids surrounding a central phosphotyrosine residue. lifetein.com These libraries are then used in high-throughput screening assays to identify peptide sequences that bind with high affinity to a target protein, such as an SH2 domain or a protein tyrosine phosphatase. researchgate.netnih.gov The information gained from these screens can be used to design more potent and selective inhibitors or activators of the target protein. jpt.com

Drug Discovery and Development

The insights gained from studies using Fmoc-O-Phospho-L-tyrosine have significant implications for drug discovery and development, particularly in the design of targeted therapies. chemimpex.com

Design of Drugs Targeting Protein Functions

By understanding the specific protein-protein interactions mediated by phosphotyrosine, medicinal chemists can design small molecules or peptide-based drugs that mimic or block these interactions. chemimpex.comrsc.org For example, a drug might be designed to bind to the active site of a protein tyrosine kinase, preventing it from phosphorylating its substrates. Alternatively, a drug could be developed to block the interaction between a phosphotyrosine-containing protein and its binding partner, thereby disrupting a signaling pathway that contributes to disease. rsc.org Fmoc-O-Phospho-L-tyrosine is used in the synthesis of phosphopeptide antagonists for domains like the Grb2-SH2 domain. chemicalbook.comusbio.net

Targeting Tyrosine Kinases in Disease

Protein tyrosine kinases are a major class of drug targets, particularly in oncology. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation. nih.gov The development of tyrosine kinase inhibitors has been a major breakthrough in cancer therapy.

Fmoc-O-Phospho-L-tyrosine plays a crucial role in the discovery and development of these inhibitors. Synthetic phosphopeptides are used as substrates in kinase assays to screen for and characterize the activity of potential inhibitors.

A key application of Fmoc-O-Phospho-L-tyrosine is in kinase substrate profiling, a method used to determine the substrate specificity of a particular tyrosine kinase. nih.govresearchgate.net This involves synthesizing a library of peptides with varying sequences and testing them as substrates for the kinase in vitro. elifesciences.orgnih.gov By identifying the optimal amino acid sequences for phosphorylation, researchers can gain valuable insights into the biological roles of the kinase and identify its physiological substrates. nih.gov This information is critical for designing selective inhibitors that target a specific kinase without affecting other, related kinases, thereby minimizing off-target effects. researchgate.net

Inhibitor Design and Evaluation

The reversible phosphorylation of tyrosine residues, orchestrated by protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), is a fundamental mechanism in cellular signal transduction. Dysregulation of this process is a hallmark of numerous diseases, including cancer. Consequently, the enzymes involved, particularly PTPs, have emerged as significant targets for therapeutic intervention. Fmoc-O-Phospho-L-tyrosine plays a pivotal role in the design and evaluation of inhibitors for these enzymes.

Researchers utilize Fmoc-O-Phospho-L-tyrosine to synthesize phosphopeptides that mimic the natural substrates of PTPs. These synthetic phosphopeptides are crucial for studying the binding and catalytic mechanisms of PTPs. A common strategy in inhibitor design is to create non-hydrolyzable analogs of phosphotyrosine that can bind to the active site of a PTP with high affinity, thereby blocking its function. rsc.org For instance, Fmoc-O-Phospho-L-tyrosine is a key component in the synthesis of peptide-derived inhibitors that show potential in treating cancer and inflammatory diseases.

One notable application is in the development of inhibitors for the Src homology 2 (SH2) domain-containing proteins, such as Grb2. The Grb2 protein is an adaptor protein implicated in signaling pathways that can lead to cancer cell proliferation. rsc.org By incorporating Fmoc-O-Phospho-L-tyrosine into synthetic peptides, researchers can create antagonists of the Grb2-SH2 domain. chemicalbook.com For example, a non-peptide Grb2-SH2 ligand was developed using tyrosine phosphorylation, which was shown to inhibit the proliferation of certain breast cancer cell lines. rsc.org

Furthermore, to overcome the enzymatic instability of the phosphate group in vivo, more stable phosphonate-based mimics of phosphotyrosine have been developed. rsc.org One such mimic is Fmoc-L-F2Pmp-OH (4-(Difluorophosphonomethyl)-N-(9-fluorenylmethyloxycarbonyl)-L-phenylalanine), which is used to synthesize potent and selective inhibitors against PTPs. rsc.orgiris-biotech.de The fluorination of the phosphonic acid in this compound makes it a better mimic of phosphotyrosine. iris-biotech.de

Table 1: Examples of Fmoc-O-Phospho-L-tyrosine Analogs in Inhibitor Design

| Compound/Analog | Target Enzyme/Domain | Therapeutic Area | Key Finding | Reference |

|---|---|---|---|---|

| Fmoc-cpY-Asp-NH2 | SAP-SLAM | Not Specified | Chemical structure of an inhibitor. | rsc.org |

| Grb2-SH2 binder 2 | Grb2-SH2 domain | Cancer (Breast, Bladder) | Inhibits Grb2 substrate binding and proliferation of HER2-positive breast cancer cells. | rsc.org |

| Fmoc-L-F2Pmp-OH containing peptides | Protein Tyrosine Phosphatases (PTPs) | General (as tool compounds) | Acts as a hydrolysis-stable mimic of phosphotyrosine for inhibitor synthesis. | rsc.orgiris-biotech.de |

Phosphatase Activity Monitoring

Monitoring the activity of phosphatases is crucial for understanding their role in cellular processes and for screening potential inhibitors. Fmoc-O-Phospho-L-tyrosine is indirectly involved in these assays by being a key component in the synthesis of phosphopeptide substrates.

Several methods exist for monitoring PTP activity. One common approach involves quantifying the dephosphorylation of a phosphotyrosine-containing peptide. nih.gov This can be achieved by measuring the increase in absorbance or fluorescence upon the removal of the phosphate group from the tyrosine residue. nih.gov While effective, these methods can have limitations in sensitivity. nih.gov

To address this, more sensitive fluorogenic probes have been developed. For instance, a fluorescence-based probe was designed to monitor phosphatase activity through a change in emission intensity upon dephosphorylation. rsc.org Another innovative approach utilizes the FAST (Fluorescence-Activating and Absorption-Shifting Tag) protein system. In this system, a phosphorylated dye molecule, which is unable to bind to the FAST protein and fluoresce, can be dephosphorylated by a PTP. the-twinkle-factory.com This dephosphorylation event allows the dye to bind to FAST, resulting in a detectable fluorescent signal, providing a sensitive assay for PTP activity. the-twinkle-factory.com While Fmoc-O-Phospho-L-tyrosine is not directly part of the final assay, its use in foundational research to understand substrate-enzyme interactions is implied.

Bioconjugation Applications

Bioconjugation, the process of linking biomolecules, is a powerful technique with wide-ranging applications in therapeutics and diagnostics. Fmoc-O-Phospho-L-tyrosine can be utilized in creating conjugates with various biomolecules. chemimpex.combiosynth.com

Creation of Conjugates with Biomolecules

The ability to attach Fmoc-O-Phospho-L-tyrosine to other molecules allows for the creation of specialized research tools and potential therapeutics. chemimpex.com For example, it can be conjugated to other amino acids to form phosphopeptides, which are then used in a variety of biochemical assays. chemimpex.com The Fmoc protecting group is crucial in this process as it allows for controlled, stepwise synthesis of these peptides. The partially deprotected amino acid can also be used for further derivatization, such as PEGylation or conjugation with dyes. iris-biotech.de

Development of Biosensors and Diagnostic Tools

The principles of bioconjugation using Fmoc-O-Phospho-L-tyrosine and its derivatives are fundamental to the development of biosensors and diagnostic tools. chemimpex.com These tools are designed to detect and quantify specific biological events, such as the activity of a particular enzyme.

A notable example involves the use of the enzymatic dephosphorylation of Fmoc-O-Phospho-L-tyrosine to synthesize gold nanoparticles (AuNPs). researchgate.net This process can be used to create a colorimetric assay for detecting the activity of enzymes like alkaline phosphatase. researchgate.net The dephosphorylation reaction provides both a reducing and stabilizing agent for the synthesis of AuNPs, which can then be detected visually or by UV-Vis analysis. researchgate.net This system has also been adapted to detect toxic heavy metal ions, such as Hg2+, in aqueous media. researchgate.net

Applications in Analytical Chemistry

In analytical chemistry, Fmoc-O-Phospho-L-tyrosine and the phosphopeptides derived from it are invaluable for the development of assays to study protein phosphorylation. chemimpex.com

Assays for Detecting and Quantifying Protein Phosphorylation States

Determining the phosphorylation state of proteins is essential for understanding cellular signaling. chemimpex.com Assays utilizing phosphopeptides synthesized with Fmoc-O-Phospho-L-tyrosine are a cornerstone of this research. These assays can be used to detect the presence of specific phosphorylated proteins and to quantify changes in their phosphorylation levels in response to various stimuli. chemimpex.com

Several assay formats are employed, many of which rely on antibodies that specifically recognize phosphotyrosine residues. nih.gov For example, in an Enzyme-Linked Immunosorbent Assay (ELISA), a phosphopeptide substrate can be used to measure the activity of a specific kinase in cell lysates. nih.gov The extent of phosphorylation is then detected using a generic anti-phosphotyrosine antibody. nih.gov

Mass spectrometry-based methods also play a crucial role in the analysis of protein phosphorylation. nih.gov Targeted mass spectrometry can provide highly sensitive and quantitative measurements of specific phosphopeptides, allowing for the detailed characterization of signaling networks in complex biological samples like tumors. nih.gov The synthesis of stable isotope-labeled phosphopeptide standards, which often involves Fmoc-O-Phospho-L-tyrosine, is critical for the accuracy and reproducibility of these quantitative proteomics studies.

Use as an Amino Acid Standard in Mass Spectrometry

Fmoc-O-Phospho-L-tyrosine, a derivative of the amino acid tyrosine, serves as a crucial reference compound, or standard, in the field of mass spectrometry. This analytical technique is pivotal for identifying and quantifying molecules by measuring their mass-to-charge ratio. In the context of studying proteins, particularly the modification known as phosphorylation, O-Phospho-L-tyrosine and its derivatives are indispensable.

Phosphorylation is a key biological process where a phosphate group is added to a protein, often at a tyrosine residue, thereby regulating the protein's function. To accurately study this process, researchers rely on standards like O-Phospho-L-tyrosine in techniques such as liquid chromatography with tandem mass spectrometry (LC-MS/MS). sigmaaldrich.comscientificlabs.co.uk This allows for the precise identification and quantification of phosphorylated amino acids within a sample. sigmaaldrich.comscientificlabs.co.uk

The Fmoc (9-fluorenylmethyloxycarbonyl) group attached to O-Phospho-L-tyrosine is a protective group commonly used in peptide synthesis. chemimpex.com This protection is vital during the step-by-step assembly of amino acids to create a specific peptide chain. chemimpex.com While O-Phospho-L-tyrosine itself is used as a standard, the Fmoc-protected version is a key building block in the synthesis of the phosphopeptides that are then analyzed by mass spectrometry. chemimpex.com The ability to create these synthetic phosphopeptides is essential for developing and validating analytical methods for studying protein phosphorylation.

Microchip Electrophoresis-Electrospray Ionization Mass Spectrometry for Phosphopeptide Separation

A significant challenge in phosphoproteomics, the large-scale study of protein phosphorylation, is the separation of phosphorylated peptide isomers. These are peptides with the same amino acid sequence but with the phosphate group attached at different positions. A powerful technique developed to address this challenge is microchip electrophoresis (MCE) coupled with electrospray ionization mass spectrometry (ESI-MS). nih.gov

MCE offers rapid separation of phosphopeptides, and when combined with ESI-MS, it allows for their online introduction into the mass spectrometer for analysis. nih.gov Research has demonstrated that this method can successfully separate two monophosphorylated positional isomers of an insulin (B600854) receptor peptide, as well as a triply phosphorylated version, from the non-phosphorylated peptide in under a minute. nih.gov

To achieve efficient separation of these positional isomers, a crucial step involves derivatization with 9-fluorenylmethyl (Fmoc) reagents. nih.gov This chemical modification with the Fmoc group enhances the separation of the monophosphorylated isomers during MCE and also aids in identifying the precise location of the phosphorylation site during subsequent tandem mass spectrometry (MS/MS) analysis. nih.gov

The integration of an online protein tyrosine phosphatase micro-enzyme reactor with capillary electrophoresis or liquid chromatography and ESI-MS provides a sensitive and non-isotopic method for detecting tyrosine-phosphorylated peptides. nih.gov This setup enables rapid enzymatic dephosphorylation, and the resulting products are then separated and analyzed. nih.gov The identification of phosphopeptides is based on the changes in their properties and a characteristic mass change of 80 Da upon phosphatase treatment. nih.gov This approach has proven effective in detecting low picomole amounts of tyrosine-phosphorylated peptides within complex mixtures. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry for Phosphopeptide Sequencing

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is another key technique for the analysis of phosphopeptides. Post-source decay (PSD) analysis in MALDI time-of-flight (TOF) instruments can, in some cases, enable the determination of phosphorylation sites. asianpubs.org However, the analysis of phosphopeptides by MALDI-MS can be challenging due to the lability of the phosphate group and potential signal suppression. ucsf.edu

To improve the analysis of phosphopeptides by MALDI-PSD, a method involving chemical derivatization has been developed. asianpubs.org In this approach, the phosphopeptide is chemically modified at its N-terminus with 4-sulfophenyl isothiocyanate. asianpubs.org This derivatization introduces a negatively charged sulfonic acid group, which enhances the efficiency of post-decay fragmentation and leads to the selective detection of a single series of fragment ions (y-ions). asianpubs.org This simplification of the mass spectrum makes the amino acid sequence readily interpretable. asianpubs.org

Fmoc-O-Phospho-L-tyrosine is utilized in the solid-phase synthesis of the phosphopeptides that are subsequently analyzed by these MALDI-MS methods. asianpubs.org The ability to synthesize specific phosphopeptides is crucial for developing and validating new analytical techniques for phosphoproteomics.

Chemical Biology and Material Science

Phosphatase-Instructed Self-Assembly

Fmoc-O-Phospho-L-tyrosine is a key molecule in the field of enzyme-instructed self-assembly (EISA). nih.govfrontiersin.org This process involves the use of an enzyme to trigger the self-assembly of small molecules into larger, ordered structures. In the case of Fmoc-O-Phospho-L-tyrosine, the enzyme alkaline phosphatase (ALP) plays a crucial role. nih.govfrontiersin.org

ALP removes the phosphate group from Fmoc-O-Phospho-L-tyrosine, a process known as dephosphorylation. nih.govresearchgate.net This enzymatic reaction converts the precursor molecule, which is relatively soluble, into a more hydrophobic molecule, Fmoc-L-tyrosine. nih.gov This change in property induces the self-assembly of the Fmoc-L-tyrosine molecules into nanofibers, which can then form a hydrogel. nih.govresearchgate.net The self-assembly is driven by non-covalent interactions, including π-π stacking of the aromatic Fmoc groups. rsc.org

This strategy is not limited to L-peptides. Studies have shown that the chirality of the peptide backbone does not significantly affect the ALP-instructed self-assembly, allowing for the creation of biostable hydrogels from D-peptides. nih.gov The EISA process is a multi-stage phenomenon that includes biocatalytic conversion, changes in supramolecular interactions and chirality, formation of nanostructures, and ultimately, gelation. researchgate.net

| Precursor Molecule | Enzyme | Assembled Molecule | Resulting Structure |

| Fmoc-O-Phospho-L-tyrosine | Alkaline Phosphatase (ALP) | Fmoc-L-tyrosine | Nanofibers/Hydrogel |

Biomedical Imaging Applications

The self-assembly properties of Fmoc-O-Phospho-L-tyrosine and its derivatives have been harnessed for biomedical imaging applications. By co-assembling a fluorescent probe within the self-assembled nanostructures, it is possible to create imaging agents for diagnostic purposes. rsc.org

For instance, a cerium-based nanozyme (CF) has been developed through the assembly of Ce³⁺ ions and Fmoc-O-Phospho-L-tyrosine. rsc.orgresearchgate.net This nano-assembly can be loaded with a near-infrared fluorescent dye, enabling its use for the diagnosis of atherosclerotic plaques. researchgate.net The aromatic Fmoc groups provide sites for loading cargo, such as imaging agents, through π-π stacking and hydrophobic interactions. researchgate.net